molecular formula C16H15N3O6 B5731315 N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B5731315
M. Wt: 345.31 g/mol
InChI Key: MMNWYNLFQLEYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as MNBC, is a chemical compound that has been synthesized for use in scientific research. This compound has shown promise in various applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of bacterial proteases, which are essential for the survival and growth of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to decrease the expression of anti-apoptotic proteins in cancer cells. In bacteria, this compound inhibits the activity of bacterial proteases, which leads to the accumulation of misfolded proteins and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is its ability to selectively target cancer cells and bacteria while sparing normal cells. This makes it a promising candidate for the development of new drugs with minimal side effects. However, this compound also has limitations in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, this compound is not widely available, which can limit its use in lab experiments.

Future Directions

There are several future directions for N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide research. One area of focus is the development of new drugs for the treatment of cancer and bacterial infections. This compound has shown promise in preclinical studies, and more research is needed to determine its efficacy in clinical trials. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves a multi-step process that begins with the reaction of 2-methoxyphenol with acetic anhydride to form 2-acetoxyphenyl methylether. This intermediate is then reacted with 4-nitrobenzenecarboxylic acid in the presence of a dehydrating agent to form N-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been used in various scientific research applications due to its unique properties. It has been shown to inhibit the growth of cancer cells, specifically breast cancer cells, by inducing apoptosis. This compound has also been used in the development of new drugs for the treatment of bacterial infections. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-23-13-4-2-3-5-14(13)24-10-15(20)25-18-16(17)11-6-8-12(9-7-11)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNWYNLFQLEYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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